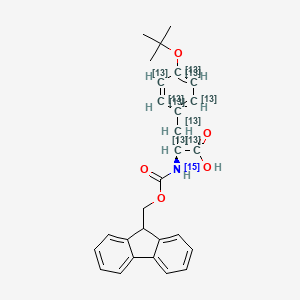

Fmoc-Tyr(tBu)-OH-13C9,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Tyr(tBu)-OH-13C9,15N es un derivado marcado de Fmoc-Tyr(tBu)-OH, que es una forma protegida del aminoácido tirosina. El marcado con los isótopos carbono-13 y nitrógeno-15 lo hace particularmente útil en diversas aplicaciones de investigación científica, incluida la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas. Este compuesto se utiliza comúnmente en la síntesis de péptidos y proteínas, donde el grupo Fmoc sirve como grupo protector para el grupo amino, y el grupo terc-butilo protege el grupo hidroxilo de la tirosina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Fmoc-Tyr(tBu)-OH-13C9,15N generalmente involucra los siguientes pasos:

Protección Fmoc: El grupo amino de la tirosina se protege utilizando cloruro de fluorenilmetilcarbonilo (Fmoc-Cl) en presencia de una base como el carbonato de sodio.

Protección terc-Butil: El grupo hidroxilo de la tirosina se protege utilizando cloruro de terc-butilo en presencia de una base como la trietilamina.

Marcado Isotópico: Los isótopos carbono-13 y nitrógeno-15 marcados se introducen durante la síntesis del precursor de tirosina, que luego se utiliza en los pasos de protección posteriores.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Síntesis a Gran Escala: Síntesis a gran escala del precursor de tirosina marcado.

Pasos de Protección: Protección secuencial de los grupos amino e hidroxilo utilizando Fmoc-Cl y cloruro de terc-butilo.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Fmoc-Tyr(tBu)-OH-13C9,15N experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Desprotección: Eliminación del grupo Fmoc utilizando una base como la piperidina, y eliminación del grupo terc-butilo utilizando condiciones ácidas.

Reacciones de Acoplamiento: Formación de enlaces peptídicos con otros aminoácidos utilizando reactivos de acoplamiento como HBTU o DIC.

Reactivos y Condiciones Comunes

Desprotección: Piperidina en dimetilformamida (DMF) para la eliminación de Fmoc; ácido trifluoroacético (TFA) para la eliminación de terc-butilo.

Acoplamiento: HBTU o DIC en presencia de una base como N-metilmorfolina (NMM) o diisopropiletilamina (DIPEA).

Productos Mayores

Los principales productos formados a partir de estas reacciones son péptidos y proteínas con la secuencia deseada, donde this compound sirve como bloque de construcción.

Aplicaciones Científicas De Investigación

Química

Fmoc-Tyr(tBu)-OH-13C9,15N se utiliza ampliamente en la síntesis de péptidos en fase sólida (SPPS) para crear péptidos marcados para estudios estructurales y funcionales.

Biología

En la investigación biológica, este compuesto se utiliza para estudiar las interacciones proteína-proteína, los mecanismos enzimáticos y el plegamiento de proteínas mediante técnicas como la espectroscopia de RMN y la espectrometría de masas.

Medicina

Los péptidos marcados sintetizados utilizando this compound se utilizan en el desarrollo de fármacos y estudios farmacocinéticos para rastrear la distribución y el metabolismo de los péptidos terapéuticos.

Industria

En la industria farmacéutica, este compuesto se utiliza en la producción de péptidos marcados para control de calidad y fines analíticos.

Mecanismo De Acción

El mecanismo de acción de Fmoc-Tyr(tBu)-OH-13C9,15N involucra su incorporación a péptidos y proteínas durante la síntesis. Los isótopos marcados permiten estudios estructurales y dinámicos detallados utilizando RMN y espectrometría de masas. Los grupos Fmoc y terc-butilo protegen los grupos amino e hidroxilo, respectivamente, durante la síntesis, evitando reacciones secundarias no deseadas.

Comparación Con Compuestos Similares

Compuestos Similares

Fmoc-Tyr(tBu)-OH: La versión no marcada del compuesto, utilizada para propósitos similares pero sin el marcado isotópico.

Fmoc-Tyr-OH: Una variante sin la protección terc-butilo, utilizada cuando no se requiere la protección del hidroxilo.

Boc-Tyr(tBu)-OH: Utiliza un grupo protector diferente (Boc) para el grupo amino, ofreciendo diferentes condiciones de desprotección.

Unicidad

Fmoc-Tyr(tBu)-OH-13C9,15N es único debido a su marcado isotópico, que proporciona capacidades mejoradas para estudios estructurales y dinámicos en investigación científica. La combinación de protección Fmoc y terc-butilo asegura una síntesis eficiente y una alta pureza de los péptidos finales.

Propiedades

Fórmula molecular |

C28H29NO5 |

|---|---|

Peso molecular |

469.5 g/mol |

Nombre IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1/i12+1,13+1,14+1,15+1,16+1,18+1,19+1,25+1,26+1,29+1 |

Clave InChI |

JAUKCFULLJFBFN-QYGFZDEWSA-N |

SMILES isomérico |

CC(C)(C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

SMILES canónico |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)

![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)

![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)

![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)